molecular formula C14H21BrN2 B5707576 1-(4-bromobenzyl)-4-isopropylpiperazine

1-(4-bromobenzyl)-4-isopropylpiperazine

Cat. No. B5707576
M. Wt: 297.23 g/mol
InChI Key: UGXWZQVYKQSEEC-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-isopropylpiperazine, also known as piperazine analog 4-BBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound that has been used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is neuroscience, where this compound has been shown to have an affinity for certain receptors in the brain, including the serotonin receptor 5-HT1A and the dopamine receptor D2. Researchers have used 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine to study the effects of these receptors on behavior, mood, and cognition.
Another area of research where 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine has been studied is cancer biology. This compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Researchers have also used 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine to study the mechanisms of cell death and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter signaling in the brain. This compound has been shown to bind to the serotonin receptor 5-HT1A and the dopamine receptor D2, which are both involved in the regulation of mood, behavior, and cognition. By modulating the activity of these receptors, 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine may have effects on these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine have been studied in various in vitro and in vivo models. This compound has been shown to have an affinity for certain receptors in the brain, including the serotonin receptor 5-HT1A and the dopamine receptor D2. In addition, it has been shown to inhibit the growth of certain cancer cells in vitro. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and obtain, making it accessible to researchers. Another advantage is that it has been shown to have potential applications in several fields of scientific research, including neuroscience and cancer biology. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine. One area of interest is the development of new compounds based on this compound that may have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of this compound, which may provide insights into the regulation of neurotransmitter signaling in the brain and the mechanisms of cell death and apoptosis in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in various in vitro and in vivo models.

Synthesis Methods

1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine can be synthesized through a multistep process that involves the reaction of 1-benzyl1-(4-bromobenzyl)-4-isopropylpiperazine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropylamine to yield the final compound. This synthesis method has been described in detail in the scientific literature and has been used by researchers to obtain 1-(4-bromobenzyl)-4-isopropyl1-(4-bromobenzyl)-4-isopropylpiperazine for their experiments.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXWZQVYKQSEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4-(propan-2-yl)piperazine

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